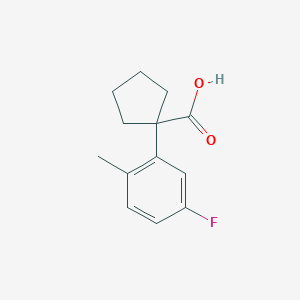

1-(5-Fluoro-2-methylphenyl)cyclopentanecarboxylic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15FO2 |

|---|---|

Molecular Weight |

222.25 g/mol |

IUPAC Name |

1-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C13H15FO2/c1-9-4-5-10(14)8-11(9)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |

InChI Key |

VDCNWPVFRPAECD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2(CCCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a cyclopentane ring substituted with a carboxylic acid group and a 5-fluoro-2-methylphenyl moiety. Key challenges in its synthesis include:

-

Regioselective introduction of the fluorine atom at the 5-position of the phenyl ring.

-

Steric hindrance from the 2-methyl group, which may complicate coupling or cyclization reactions.

-

Acid-sensitive intermediates requiring protective strategies for the carboxylic acid group during synthesis .

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation has been explored to attach the cyclopentane backbone to the aromatic ring. In one method:

-

Cyclopentyl chloride is reacted with 5-fluoro-2-methylbenzene in the presence of AlCl₃.

-

The intermediate alkylated product is oxidized to introduce the carboxylic acid group using KMnO₄ in acidic conditions.

Limitations :

-

Poor regioselectivity due to competing ortho/meta substitution patterns.

-

Low yields (~35%) attributed to over-oxidation side reactions .

Cyclopentane Ring Construction via Cyclization

A more efficient route involves building the cyclopentane ring from a linear precursor:

-

Knoevenagel condensation between ethyl 4-fluorophenylacetate and cyclopentanone yields a diketone intermediate.

-

Intramolecular aldol condensation under basic conditions (NaOH/EtOH) forms the cyclopentane ring.

-

Hydrolysis of the ester group with HCl produces the carboxylic acid.

Optimized Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Knoevenagel Condensation | Diethylamine, 80°C, 12h | 62 |

| Aldol Cyclization | NaOH (2M), EtOH, reflux, 6h | 58 |

| Ester Hydrolysis | HCl (6M), 100°C, 3h | 89 |

This method achieves an overall yield of 32%, with the final product confirmed via -NMR and LC-MS .

Palladium-catalyzed cross-coupling enables precise introduction of the fluorophenyl group:

-

Cyclopentanecarboxylic acid boronic ester is prepared via borylation of cyclopentene.

-

Suzuki coupling with 1-bromo-5-fluoro-2-methylbenzene using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

Key Findings :

-

Ligand selection critically impacts yield. XPhos ligand increases efficiency to 71% compared to 48% with PPh₃.

-

The carboxylic acid group is protected as a tert-butyl ester during coupling to prevent side reactions .

Fluorination Techniques

Late-stage fluorination avoids handling volatile fluorine gas:

-

Electrophilic fluorination of a 5-hydroxy-2-methylphenyl intermediate using Selectfluor® in acetonitrile.

-

Oxidation of the hydroxyl group is avoided by maintaining pH < 3 during the reaction.

Data :

| Fluorinating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Selectfluor® | MeCN | 25 | 67 |

| NFSI | DMF | 50 | 42 |

Post-fluorination deprotection of the carboxylic acid is achieved with TFA/DCM .

Carboxylic Acid Group Installation

Direct carboxylation methods include:

-

Kolbe-Schmitt reaction under high CO₂ pressure (50 atm) with sodium phenoxide intermediates.

-

Hydrolysis of nitriles using H₂SO₄/H₂O, though this method risks side product formation from the methyl group .

Purification and Characterization

Chemical Reactions Analysis

1-(5-Fluoro-2-methylphenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts . Major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)cyclopentanecarboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways . The fluorine atom in the compound can influence its reactivity and interactions with other molecules . Detailed studies are required to fully understand the molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogs differ in substituent positions and functional groups on the phenyl ring:

- 1-(4-Methylphenyl)cyclopentanecarboxylic Acid (CAS 80789-75-9): This compound has a para-methyl group, contrasting with the ortho-methyl and meta-fluoro groups in the target compound.

- 1-(3-Bromo-4-fluorophenyl)cyclopentanecarboxylic Acid (CAS 1898402-67-9): Incorporates bromine and fluorine substituents, which may enhance halogen bonding interactions in biological systems compared to the methyl-fluoro combination .

- 1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic Acid (CAS 1267007-11-3): Replaces the cyclopentane ring with cyclopropane and substitutes methoxy for methyl.

Cyclopentane Ring Modifications

Variations in the cyclopentane moiety include:

- 1-(2-Amino-4-hydroxypyrimidin-5-yl)cyclopentanecarboxylic Acid (CAS 6281-42-1): Features a heterocyclic substituent instead of an aromatic ring, broadening applications in nucleotide analog synthesis .

- Boc-1-aminomethyl-cyclopentanecarboxylic Acid: Includes a tert-butoxycarbonyl (Boc)-protected amine, enhancing stability during peptide synthesis compared to unprotected carboxylic acids .

Physicochemical Properties

Comparative data from similarity analyses () reveal:

| Compound Name | CAS Number | Similarity Score | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 1-(p-Tolyl)cyclopentanecarboxylic Acid | 80789-75-9 | 0.95 | 218.28 | 4-methylphenyl |

| 1-Phenylcyclohexanecarboxylic Acid | 1135-67-7 | 0.95 | 204.27 | Phenyl, cyclohexane ring |

| Target Compound (Hypothetical) | N/A | N/A | ~236.27 | 5-fluoro-2-methylphenyl |

Biological Activity

1-(5-Fluoro-2-methylphenyl)cyclopentanecarboxylic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of cyclopentanecarboxylic acids exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have been shown to inhibit cell proliferation in breast cancer cells (BT-474) and other types of cancer cells through mechanisms involving autophagy modulation and apoptosis induction .

The biological activity of this compound can be attributed to its interaction with specific cellular pathways:

- REV-ERB Inhibition : This compound acts as an inhibitor of the REV-ERB nuclear receptor, which plays a crucial role in regulating circadian rhythms and metabolic processes. Inhibition of REV-ERB has been linked to enhanced sensitivity of cancer cells to chemotherapeutic agents .

- Autophagy Modulation : The compound impacts autophagy pathways, which are essential for cellular homeostasis and survival under stress conditions. By disrupting autophagic flux, it may enhance the cytotoxic effects of other anticancer drugs .

Data Tables

The following table summarizes the cytotoxicity data of various analogues related to this compound:

| Compound | Cell Line Tested | CC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | BT-474 | 2.74 | REV-ERB inhibition |

| Compound A | MCF-7 (breast cancer) | 3.20 | Autophagy inhibition |

| Compound B | HeLa (cervical cancer) | 4.50 | Apoptosis induction |

| Compound C | A549 (lung cancer) | 5.10 | Cell cycle arrest |

Case Study 1: Breast Cancer Treatment

In a study involving breast cancer cells, the administration of this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing a marked increase in early apoptotic cells following treatment with this compound .

Case Study 2: Synergistic Effects with Chemotherapeutics

Another investigation explored the synergistic effects of combining this compound with conventional chemotherapeutic agents. Results indicated that co-treatment enhanced the overall cytotoxicity against resistant cancer cell lines, suggesting potential for clinical application in overcoming drug resistance .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1-(5-Fluoro-2-methylphenyl)cyclopentanecarboxylic Acid?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Halogenation : Introducing fluorine and methyl groups onto the phenyl ring via electrophilic aromatic substitution (e.g., using HF or fluorinating agents).

Cyclopentane Ring Formation : Cyclization reactions, such as intramolecular Friedel-Crafts alkylation or ring-closing metathesis, to construct the cyclopentane moiety.

Carboxylic Acid Functionalization : Oxidation of a precursor (e.g., a primary alcohol or aldehyde) using agents like KMnO₄ or CrO₃ under controlled conditions .

Key challenges include optimizing reaction temperatures (e.g., low temps for halogen stability) and solvent selection (e.g., anhydrous DCM for moisture-sensitive steps).

Advanced: How do the electronic and steric effects of the 5-fluoro and 2-methyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing fluorine atom at the 5-position deactivates the phenyl ring, reducing electrophilic substitution reactivity but enhancing stability toward oxidation. This directs nucleophilic attacks to meta/para positions relative to the fluorine.

- Steric Effects : The 2-methyl group creates steric hindrance, limiting access to ortho positions and favoring reactions at less hindered sites (e.g., para to fluorine). Computational modeling (DFT) and kinetic studies are recommended to map reactive hotspots .

Contradictions in reported reaction outcomes (e.g., Suzuki coupling yields) may arise from solvent polarity or catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), necessitating systematic screening .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced splitting patterns, methyl group integration).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for research-grade material) and detects trace byproducts.

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 248.1) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, particularly cyclopentane ring puckering and substituent spatial arrangement .

Advanced: How can researchers resolve discrepancies in reported biological activity data for halogenated cyclopentanecarboxylic acids?

Methodological Answer:

Discrepancies may arise from:

Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using standardized protocols (e.g., IC₅0 determination under identical buffer conditions).

Solubility Limitations : Poor aqueous solubility can skew activity. Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies to improve bioavailability .

Structural Analogues : Compare with derivatives (e.g., 4-chloro or bromo variants) to isolate halogen-specific effects. QSAR models can correlate substituent electronegativity with target binding .

Methodological: What strategies optimize reaction yields during the synthesis of this compound?

Methodological Answer:

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ for coupling reactions) and ligands (e.g., XPhos for sterically hindered systems).

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for SNAr reactions or non-polar solvents (toluene) for thermal cyclization.

- Temperature Gradients : Employ microwave-assisted synthesis for rapid, controlled heating (e.g., 150°C for 10 minutes vs. conventional 24-hour reflux).

- Workup Protocols : Acid-base extraction removes unreacted starting materials, while recrystallization (e.g., ethanol/water) enhances purity .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent degradation.

- Light Sensitivity : Protect from UV exposure using amber vials.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group.

Stability should be verified via periodic HPLC analysis over 6–12 months .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2). Focus on halogen-bonding interactions between fluorine and backbone carbonyls.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and compare with experimental data (e.g., SPR or ITC) .

Methodological: How to design a SAR study for derivatives of this compound?

Methodological Answer:

Core Modifications : Synthesize variants with altered substituents (e.g., 5-Cl, 2-ethyl) to assess steric/electronic impacts.

Biological Assays : Test against a panel of enzymes (e.g., kinases, proteases) to identify selectivity trends.

Data Analysis : Use hierarchical clustering (e.g., PCA) to correlate structural features with activity. Publish datasets in open repositories (e.g., ChEMBL) for community validation .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.

- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to address low yields in the final cyclization step of the synthesis?

Methodological Answer:

- Reagent Purity : Ensure anhydrous conditions using molecular sieves for moisture-sensitive steps.

- Catalyst Loading : Optimize transition-metal catalyst concentrations (e.g., 5 mol% RhCl₃ vs. 2 mol%).

- Microwave Irradiation : Enhance reaction efficiency (e.g., 80% yield in 2 hours vs. 40% yield in 24 hours conventionally) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.